molecular formula C23H20FN3O3S2 B11075397 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11075397
M. Wt: 469.6 g/mol
InChI Key: JKEYGRPQJGZPLP-UHFFFAOYSA-N
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Description

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, a thiophene moiety, and a methoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a thiophene derivative with a suitable amine to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the thiazolidine intermediate with a fluorophenyl halide in the presence of a catalyst such as palladium.

    Formation of the Imino Group: The imino group is introduced by reacting the fluorophenyl intermediate with an appropriate amine under acidic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound. This is typically achieved by reacting the intermediate with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways. It is particularly useful in studying the mechanisms of action of thiazolidinone derivatives.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory and cancer pathways. This inhibition is thought to occur through the binding of the compound to the active site of the enzyme, preventing substrate access.

    Receptor Modulation: The compound may act as a modulator of specific receptors, altering their activity and downstream signaling pathways. This modulation can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This can result in the upregulation or downregulation of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group are studied for their potential as anti-inflammatory and anticancer agents.

    Thiophene Derivatives: These compounds are known for their antimicrobial and anticancer activities.

Uniqueness

2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of structural features, which confer distinct biological activities

Properties

Molecular Formula

C23H20FN3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20FN3O3S2/c1-30-18-10-8-16(9-11-18)25-21(28)13-20-22(29)27(14-19-3-2-12-31-19)23(32-20)26-17-6-4-15(24)5-7-17/h2-12,20H,13-14H2,1H3,(H,25,28)

InChI Key

JKEYGRPQJGZPLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CS4

Origin of Product

United States

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